Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine
Executive Summary
The benzodioxole motif is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the lipophilicity and metabolic stability of neuroactive pharmaceuticals and targeted therapeutics[1]. 2-Methylbenzo[d][1,3]dioxol-5-amine (CAS: 176735-25-4) represents a highly specialized derivative of this class[2]. By introducing a methyl group at the C2 position of the 1,3-dioxole ring, this compound not only alters the steric and lipophilic profile of the base scaffold but also introduces a chiral center—a critical consideration for stereospecific drug-receptor interactions. This whitepaper provides a comprehensive technical guide on its physical properties, molecular weight, and self-validating synthetic methodologies for drug development professionals.
Chemical Identity & Structural Nuance
The molecular architecture of 2-methylbenzo[d][1,3]dioxol-5-amine consists of an aniline system fused to a 1,3-dioxole ring that is mono-substituted with a methyl group at the C2 position.
Expert Insight on Stereochemistry: Because the aromatic ring is asymmetrically substituted (an amine at C5), the two oxygen atoms (O1 and O3) are not chemically equivalent. Consequently, the C2 carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, and two non-equivalent oxygen pathways. This makes the C2 carbon a chiral center , meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via asymmetric catalysis.
Table 1: Chemical Identity & Molecular Weight
| Parameter | Value |
| IUPAC Name | 2-Methylbenzo[d][1,3]dioxol-5-amine |
| CAS Registry Number | 176735-25-4[2] |
| Molecular Formula | C8H9NO2[3] |
| Exact Molecular Weight | 151.16 g/mol |
| SMILES String | CC1OC2=C(O1)C=C(C=C2)N |
Physicochemical Properties
The addition of the aliphatic methyl group fundamentally shifts the physicochemical behavior of the molecule compared to the unsubstituted 1,3-benzodioxol-5-amine (CID 84310)[1].
Table 2: Physicochemical Profile
| Property | Value | Causality / Pharmacological Significance |
| Physical State | Pale yellow liquid to low-melting solid | Typical of electron-rich aniline derivatives; highly prone to oxidative degradation in ambient air. |
| Density | ~1.22 - 1.25 g/cm³ | Slightly lower than the des-methyl analog due to the increased aliphatic volume of the methyl group. |
| LogP (Lipophilicity) | ~1.4 | The methyl group increases the partition coefficient (base scaffold LogP is 0.9)[1], directly enhancing blood-brain barrier (BBB) permeability. |
| Boiling Point | ~285 °C (760 mmHg) | Elevated due to strong intermolecular hydrogen bonding facilitated by the primary amine. |
Synthetic Methodologies & Causality
The synthesis of 1,3-benzodioxoles requires strict control over reaction conditions due to the acid-labile nature of the acetal linkage. The following two-step protocol is designed to maximize yield while preventing ring-opening side reactions.
Step 1: Acetalization of 4-Nitrocatechol
-
Reagents: 4-Nitrocatechol (1.0 eq), Acetaldehyde (1.5 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene.
-
Mechanism & Causality: The reaction is a condensation between a diol and an aldehyde. Because this is an equilibrium process, toluene is used as a solvent in conjunction with a Dean-Stark apparatus to azeotropically remove water, driving the reaction forward to form 2-methyl-5-nitrobenzo[d][1,3]dioxole.
-
Self-Validating Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The starting 4-nitrocatechol is highly polar and will streak near the baseline. The successful formation of the protected intermediate is confirmed by the appearance of a distinct, non-polar, UV-active spot with a high Retention Factor ( Rf ).
Step 2: Chemoselective Catalytic Hydrogenation
-
Reagents: 2-Methyl-5-nitrobenzo[d][1,3]dioxole, 10% Palladium on Carbon (Pd/C), H2 gas (1 atm), Ethanol.
-
Mechanism & Causality: Why Pd/C and not SnCl2/HCl? The 1,3-dioxole ring is essentially an acetal of catechol. While stable to basic conditions, it is highly sensitive to aqueous acids. Using traditional dissolving metal reductions (like Iron or Tin in HCl) risks hydrolyzing the ring back to the catechol. Neutral catalytic hydrogenation (Pd/C) chemoselectively reduces the nitro group to the target amine without cleaving the delicate benzodioxole ring.
-
Self-Validating Checkpoint: The intermediate nitro compound is distinctly yellow. The reaction is validated as complete when the solution transitions to colorless/pale yellow, and TLC confirms the appearance of a highly polar spot that stains positively with ninhydrin (indicating a primary amine).
Figure 1: Two-step synthetic pathway for 2-Methylbenzo[d][1,3]dioxol-5-amine.
Analytical Validation Workflow
To ensure batch integrity for pharmacological testing, the synthesized 2-methylbenzo[d][1,3]dioxol-5-amine must undergo a rigorous analytical panel.
-
1 H NMR Spectroscopy: The structural hallmark is the C2 proton, which will appear as a distinct quartet around δ 6.2 ppm due to coupling with the adjacent methyl group. The methyl group itself will present as a doublet near δ 1.6 ppm. The primary amine protons will appear as a broad singlet around δ 3.5 ppm, which will disappear upon D2O exchange.
-
LC-MS: Liquid Chromatography-Mass Spectrometry must confirm the exact molecular weight of 151.16 g/mol ( [M+H]+ peak at m/z 152.1) and a purity of >98%[3].
Figure 2: Analytical validation workflow for synthesized benzodioxole derivatives.
Safety and Handling Protocol
As an electron-rich aromatic amine, 2-methylbenzo[d][1,3]dioxol-5-amine is highly susceptible to oxidation. Exposure to ambient light and oxygen will cause the compound to rapidly darken (forming azo/azoxy polymers and quinone imines).
-
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass vials at -20 °C.
-
Toxicity: Handle as a suspected mutagen and skin sensitizer, utilizing standard BSL-2 chemical fume hood precautions.
References
- ECHEMI. "176735-25-4, 1,3-Benzodioxol-5-amine,2-methyl- Formula". echemi.com.
- PubChem - NIH. "1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310". nih.gov.
- NextSDS. "1,3-Benzodioxol-5-amine, 2-methyl- — Chemical Substance". nextsds.com.
